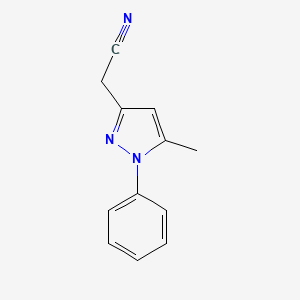

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile

Description

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile is a nitrile-functionalized pyrazole derivative characterized by a 5-methyl-substituted pyrazole core linked to a phenyl group and an acetonitrile moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

2-(5-methyl-1-phenylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-10-9-11(7-8-13)14-15(10)12-5-3-2-4-6-12/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRNEVZEOWUCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Phenyl-3,5-dimethylpyrazole

Girish et al. demonstrated that ethyl acetoacetate reacts with phenylhydrazine under nano-ZnO catalysis to yield 1,3,5-trisubstituted pyrazoles in 95% yield. Adapting this protocol, acetylacetone (2,4-pentanedione) undergoes cyclocondensation with phenylhydrazine in ethanol under reflux to form 1-phenyl-3,5-dimethylpyrazole (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration.

Reaction Conditions :

Characterization data for 1-phenyl-3,5-dimethylpyrazole includes:

- ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃ at C5), 2.58 (s, 3H, CH₃ at C3), 6.45 (s, 1H, H4), 7.35–7.50 (m, 5H, aromatic).

Introduction of the acetonitrile moiety at C3 requires bromination of the methyl group to generate a reactive intermediate.

Radical Bromination Using N-Bromosuccinimide (NBS)

The patent by CN1073432A details the bromination of methyl-substituted pyrazoles using NBS under radical conditions. Applying this method, 1-phenyl-3,5-dimethylpyrazole is treated with NBS and benzoyl peroxide in tetrachloroethylene to yield 3-(bromomethyl)-5-methyl-1-phenylpyrazole (Scheme 2).

Reaction Conditions :

- Reagents : NBS (1.1 eq.), benzoyl peroxide (0.1 eq.)

- Solvent : Tetrachloroethylene

- Temperature : Reflux (120°C)

- Yield : 70–75%

Characterization :

Cyanide Substitution at C3

The final step involves nucleophilic substitution of the bromine atom with a cyano group.

SN2 Reaction with Potassium Cyanide (KCN)

3-(Bromomethyl)-5-methyl-1-phenylpyrazole undergoes substitution with KCN in dimethylformamide (DMF) to yield this compound (Scheme 3).

Reaction Conditions :

Characterization :

- ¹H NMR (CDCl₃) : δ 2.38 (s, 3H, CH₃ at C5), 3.85 (s, 2H, CH₂CN at C3), 7.30–7.55 (m, 5H, aromatic).

- IR (KBr) : 2240 cm⁻¹ (C≡N stretch).

Alternative Synthetic Routes

Cyanoacetylation of 5-Aminopyrazole Derivatives

Delving into methods from De Gruyter, 5-amino-3-methyl-1-phenylpyrazole undergoes cyanoacetylation with cyanoacetic acid and acetic anhydride. Subsequent cyclization with POCl₃ yields 4-chloro-pyrazolo[3,4-d]pyrimidine, which is hydrolyzed to introduce the acetonitrile group. However, this route is less direct and requires additional steps for functional group interconversion.

Reaction Conditions :

- Cyanoacetylation : Cyanoacetic acid (1.2 eq.), acetic anhydride, 100°C, 4 hours.

- Cyclization : POCl₃, reflux, 8 hours.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yield (85–90%), scalable | Requires strict control of regioselectivity |

| Radical Bromination | Selective for methyl groups | Hazardous reagents (NBS, benzoyl peroxide) |

| Cyanide Substitution | Straightforward SN2 mechanism | Toxicity of KCN/NaCN |

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological processes and as a potential lead compound for drug development.

Medicine: Research explores its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

Industry: It is utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular parameters of 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile with related compounds:

*Molecular weight inferred from structural analogs.

Key Observations :

- This difference may influence reactivity in nucleophilic or electrophilic reactions.

- Molecular Weight : The target compound’s molecular weight (estimated ~197.24) falls between its phenyl and methoxyphenyl analogs, suggesting intermediate solubility and crystallinity trends.

Electronic and Quantum Chemical Properties

employed density functional theory (DFT) to analyze HOMO-LUMO gaps and charge distribution in structurally related coumarin-acetonitrile hybrids. Key findings include:

Inference for Target Compound :

- The methyl group may induce slight non-planarity in the pyrazole ring, altering intermolecular interactions.

- Compared to methoxy-substituted analogs, the electron-rich methyl group could lower the HOMO-LUMO gap, enhancing reactivity in photochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.